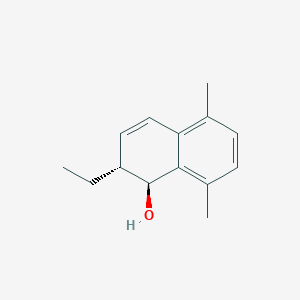
(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the transformation of lactone derivatives into the desired compound can be carried out using specific catalysts and reaction conditions . Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and distillation to isolate the desired enantiomer and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Its stereochemistry makes it a valuable compound for studying enzyme-substrate interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into particular binding sites on enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-bromocyclopentanol
- (1S,2R)-2-phenylcyclohexanol
- (1S,2R)-2-amino-1,2-diphenylethanol
Uniqueness
What sets (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol apart from similar compounds is its specific stereochemistry and the presence of ethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C14H18O/c1-4-11-7-8-12-9(2)5-6-10(3)13(12)14(11)15/h5-8,11,14-15H,4H2,1-3H3/t11-,14+/m1/s1 |
InChI Key |
ANXKMZQJKWJSSJ-RISCZKNCSA-N |
Isomeric SMILES |
CC[C@@H]1C=CC2=C(C=CC(=C2[C@H]1O)C)C |
Canonical SMILES |
CCC1C=CC2=C(C=CC(=C2C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















